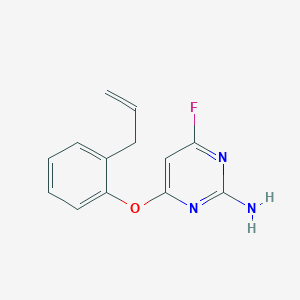

4-(2-allylphenoxy)-6-fluoro-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of aromatic dianhydride monomers and aromatic diamines via conventional polycondensation processes. For instance, novel polyimides derived from pyridine-containing aromatic dianhydrides and diamines have been synthesized through ring-opening polycondensation forming poly(amic acid)s and further thermal or chemical imidization forming polyimides (Wang et al., 2006). This process could be analogous to the synthesis pathway for 4-(2-allylphenoxy)-6-fluoro-2-pyrimidinamine, where specific reactants and conditions may be tailored to incorporate the allylphenoxy and fluoro groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their crystalline forms, can be confirmed by techniques such as X-ray crystallography. For example, the structure of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been elucidated, showing weak aromatic π···π stacking interactions (Krištafor et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions due to their reactive sites, including the nitrogen atoms in the pyrimidine ring and any functional groups attached to the ring. These reactions can lead to the formation of complex polymeric structures with high thermal stability and mechanical properties, as seen in the synthesis of polyimides containing pyridine moieties (Wang et al., 2008).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, fluorinated polyimides derived from pyrimidine-based monomers exhibit low water uptake, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity and stability, are often determined by the electronic effects of substituents on the pyrimidine ring. For example, the introduction of fluorine atoms can enhance the thermal stability and lower the dielectric constant of the resulting polymers, as observed in various fluorinated polyimides (Wang et al., 2008).

Eigenschaften

IUPAC Name |

4-fluoro-6-(2-prop-2-enylphenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-2-5-9-6-3-4-7-10(9)18-12-8-11(14)16-13(15)17-12/h2-4,6-8H,1,5H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAPZDITMDANFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2=CC(=NC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid](/img/structure/B5653654.png)

![3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5653660.png)

![1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5653673.png)

![2-(3-methyl-2-buten-1-yl)-8-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653688.png)

![(1S)-N-methyl-1-[1-(2-methyl-1,3-benzothiazol-6-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5653693.png)

![6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B5653702.png)

![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5653716.png)

![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5653721.png)

![methyl 2-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5653738.png)

![N-{rel-(3R,4S)-4-(3-methoxyphenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5653744.png)

![1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)